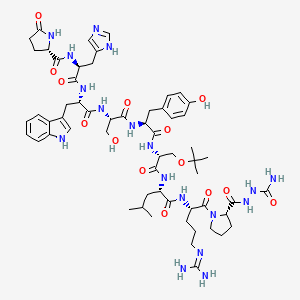
8-Méthoxycarbonyl octanoyl-2',3',4',6-tétra-O-acétyl-β-D-galactopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methoxycarbonyloctanoyl-2’,3’,4’,6-tetra-O-acetyl-beta-D-galactopyranoside is a complex carbohydrate intermediate with significant importance in biomedicine. This compound is used in the synthesis of drugs that address glycosylation-related diseases such as Gaucher disease, Pompe disease, Fabry disease, and cystic fibrosis.
Applications De Recherche Scientifique
8-Methoxycarbonyloctanoyl-2’,3’,4’,6-tetra-O-acetyl-beta-D-galactopyranoside is extensively used in scientific research, particularly in the fields of:
Chemistry: As a building block for synthesizing more complex carbohydrate molecules.
Biology: In studies related to glycosylation processes and enzyme-substrate interactions.
Medicine: For developing therapeutic agents targeting glycosylation disorders.
Industry: In the production of pharmaceuticals and biochemical research reagents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxycarbonyloctanoyl-2’,3’,4’,6-tetra-O-acetyl-beta-D-galactopyranoside typically involves the esterification of octanoic acid with a galactopyranoside derivative. The reaction conditions often include the use of acid catalysts and protective groups to ensure selective acetylation at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using cGMP (current Good Manufacturing Practice) standards. This involves stringent control of reaction conditions, purification processes, and quality assurance to produce the compound in large quantities while maintaining high purity.
Analyse Des Réactions Chimiques
Types of Reactions
8-Methoxycarbonyloctanoyl-2’,3’,4’,6-tetra-O-acetyl-beta-D-galactopyranoside undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl groups.
Esterification: The compound can participate in further esterification reactions to form more complex derivatives.
Oxidation and Reduction: The methoxycarbonyl group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Esterification: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include deacetylated derivatives, further esterified compounds, and oxidized or reduced forms of the original molecule.
Mécanisme D'action
The compound exerts its effects primarily through its role as an intermediate in glycosylation processes. It interacts with specific enzymes and substrates involved in the addition of sugar moieties to proteins and lipids. This modification is crucial for the proper functioning of various biological molecules and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 8-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)octanoate
- Octanoic acid, 8-[(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)oxy]-, methyl ester
Uniqueness
8-Methoxycarbonyloctanoyl-2’,3’,4’,6-tetra-O-acetyl-beta-D-galactopyranoside is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various therapeutic agents. Its ability to undergo multiple chemical reactions and its role in glycosylation processes make it a valuable compound in both research and industrial applications.
Propriétés
IUPAC Name |
methyl 8-[(2R,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoctanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O12/c1-14(24)31-13-18-20(32-15(2)25)21(33-16(3)26)22(34-17(4)27)23(35-18)30-12-10-8-6-7-9-11-19(28)29-5/h18,20-23H,6-13H2,1-5H3/t18?,20-,21?,22?,23+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUXWCCGBYMVBI-ZXVYMRSVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCCCCCCC(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1[C@@H](C(C([C@@H](O1)OCCCCCCCC(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![hydroxy-oxo-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy]phosphanium](/img/structure/B1140069.png)












